molecular formula C20H25ClO4 B4885284 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

Cat. No.: B4885284
M. Wt: 364.9 g/mol
InChI Key: FRQRRHREPZUCOV-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene is a complex organic compound with the molecular formula C20H25ClO4. This compound is part of the methoxybenzenes family and is characterized by its unique structure, which includes multiple ether linkages and a chloro-substituted benzene ring .

Preparation Methods

The synthesis of 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or acids.

    Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multiple ether linkages and the specific positioning of the chloro group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-14-5-6-18(20(11-14)22-4)24-9-7-23-8-10-25-19-13-15(2)17(21)12-16(19)3/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQRRHREPZUCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C(=C2)C)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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